G1-OC2-K3-E10 -

G1-OC2-K3-E10

Catalog Number: EVT-10987671
CAS Number:
Molecular Formula: C54H111N5O7
Molecular Weight: 942.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of G1-OC2-K3-E10 involves several key steps. Initially, a mixture of 1,2-epoxydecane and TBSOC2-K3 is reacted under controlled conditions to form the desired ionizable lipid. This process typically employs techniques such as high-energy mixing or microfluidics, which are essential for achieving high encapsulation efficiencies in lipid nanoparticle formulations .

Technical Details

The synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time. The use of ionizable lipids like G1-OC2-K3-E10 is crucial as they can transition between neutral and charged states depending on pH, facilitating the formation of stable lipid nanoparticles that encapsulate mRNA effectively .

Molecular Structure Analysis

Structure

The molecular structure of G1-OC2-K3-E10 features a unique arrangement that includes a hydrophobic tail derived from 1,2-epoxydecane and a polar head group that enhances its interaction with nucleic acids. This design is pivotal for its function in mRNA delivery systems.

Data

Chemical Reactions Analysis

Reactions

G1-OC2-K3-E10 participates in several chemical reactions during its application in lipid nanoparticles. The primary reaction involves the formation of lipid bilayers around mRNA molecules, which occurs when the ionizable lipids are mixed with aqueous solutions containing nucleic acids.

Technical Details

The encapsulation process is influenced by the lipid's ability to undergo protonation at lower pH levels, allowing it to interact favorably with negatively charged mRNA. This interaction is critical for achieving high encapsulation efficiency and stability of the resultant lipid nanoparticles .

Mechanism of Action

Process

The mechanism by which G1-OC2-K3-E10 facilitates mRNA delivery involves several steps:

  1. Protonation: At physiological pH, G1-OC2-K3-E10 becomes protonated, enhancing its affinity for negatively charged mRNA.
  2. Nanoparticle Formation: The ionizable lipids self-assemble into nanoparticles upon mixing with nucleic acids.
  3. Cellular Uptake: These nanoparticles are then taken up by cells through endocytosis.
  4. Endosomal Escape: Once inside the cell, the lipids help release mRNA into the cytoplasm by disrupting endosomal membranes.

Data

Studies have demonstrated that formulations containing G1-OC2-K3-E10 can effectively deliver mRNA encoding proteins like Firefly luciferase in vivo, showcasing its potential for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

G1-OC2-K3-E10 is characterized by:

  • Appearance: Typically a clear to slightly yellow liquid.
  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

Key chemical properties include:

  • pKa: The ionization constant which influences its behavior in different pH environments.
  • Stability: Stability under various storage conditions is crucial for maintaining efficacy during formulation processes.

Relevant data suggest that careful formulation can enhance its stability and performance in biological systems .

Applications

G1-OC2-K3-E10 has significant applications in:

  • mRNA Therapeutics: Used to deliver mRNA vaccines and therapeutics effectively.
  • Gene Editing Technologies: Facilitates the delivery of CRISPR components for gene editing applications.
  • Cancer Therapy: Potentially used to deliver therapeutic genes targeting cancer cells.

Its versatility as an ionizable lipid makes it a valuable component in modern biopharmaceutical formulations aimed at improving patient outcomes through innovative therapeutic strategies .

Introduction

Historical Development of Ionizable Lipids for Nucleic Acid Delivery

The evolution of lipid nanoparticles for nucleic acid delivery spans six decades, beginning with early explorations of lipoplexes formed by cationic lipids in the 1980s. These initial systems faced challenges including cytotoxicity, instability, and poor endosomal escape efficiency. A paradigm shift occurred with the discovery of ionizable lipids, which exhibit a pH-dependent charge profile: neutral at physiological pH (reducing nonspecific binding) but positively charged in acidic environments (enabling RNA complexation). This innovation culminated in clinically approved systems such as the siRNA therapeutic Patisiran (2018) and COVID-19 messenger RNA vaccines (BNT162b2 and mRNA-1273, 2020). Key milestones include DLin-MC3-DMA (2010), the first FDA-approved ionizable lipid for siRNA, and subsequent optimized lipids like ALC-0315 (Pfizer-BioNTech) and SM-102 (Moderna) for messenger RNA delivery. These advances addressed critical barriers in encapsulation efficiency, organ specificity, and tolerability [1] [5] [8].

Role of G1-OC2-K3-E10 in Advancing Lipid Nanoparticle Therapeutics

G1-OC2-K3-E10 represents a structurally engineered ionizable lipid designed to overcome limitations of earlier generations. Its development aligns with efforts to enhance messenger RNA delivery efficiency, particularly for intramuscular administration and repeat dosing scenarios. Preclinical studies demonstrate its ability to deliver messenger RNA encoding Cas9 nuclease for gene editing and to achieve sustained protein expression kinetics. Unlike first-generation lipids, G1-OC2-K3-E10 enables four-fold higher messenger RNA encapsulation per particle compared to SM-102, a benchmark COVID-19 vaccine lipid. This high payload capacity minimizes carrier-induced toxicity risks and supports dose-sparing formulations [2] [4] [6].

Scope and Research Significance in Targeted Messenger RNA Delivery

Research on G1-OC2-K3-E10 focuses on optimizing lipid nanoparticle performance for extrahepatic delivery, a persistent challenge in nucleic acid therapeutics. Its asymmetric lipid architecture (see Section 2) and tailored pKa enhance uptake in muscle and immune cells while minimizing hepatic sequestration. This specificity is critical for vaccines, cancer immunotherapies, and gene editing applications requiring localized expression. Current investigations prioritize biodegradability, reduced inflammation, and scalable manufacturing – all enabled by G1-OC2-K3-E10’s chemical design [4] [6] [9].

Properties

Product Name

G1-OC2-K3-E10

IUPAC Name

N-[3-[bis(2-hydroxydecyl)amino]propyl]-3-[[3-[3-[bis(2-hydroxydecyl)amino]propylamino]-3-oxopropyl]-(2-hydroxyethyl)amino]propanamide

Molecular Formula

C54H111N5O7

Molecular Weight

942.5 g/mol

InChI

InChI=1S/C54H111N5O7/c1-5-9-13-17-21-25-31-49(61)45-58(46-50(62)32-26-22-18-14-10-6-2)39-29-37-55-53(65)35-41-57(43-44-60)42-36-54(66)56-38-30-40-59(47-51(63)33-27-23-19-15-11-7-3)48-52(64)34-28-24-20-16-12-8-4/h49-52,60-64H,5-48H2,1-4H3,(H,55,65)(H,56,66)

InChI Key

QUXHZASDVBKOSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CN(CCCNC(=O)CCN(CCC(=O)NCCCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCO)CC(CCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.